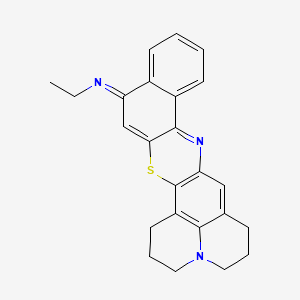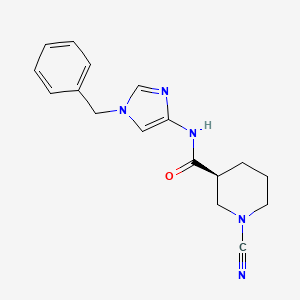
(R)-MrgprX2 antagonist-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-MrgprX2 antagonist-3 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to selectively inhibit the MrgprX2 receptor, which is implicated in various physiological and pathological processes, including pain, inflammation, and allergic reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-MrgprX2 antagonist-3 typically involves a multi-step process that includes the formation of key intermediates followed by their subsequent functionalization. The synthetic route often starts with the preparation of a chiral precursor, which is then subjected to various chemical transformations such as alkylation, acylation, and cyclization to yield the final product. The reaction conditions are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-MrgprX2 antagonist-3 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of automated reactors and advanced purification techniques to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
®-MrgprX2 antagonist-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of ®-MrgprX2 antagonist-3 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nature of the substituents.
科学的研究の応用
®-MrgprX2 antagonist-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MrgprX2 receptor and its role in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of the MrgprX2 receptor in cellular and molecular biology.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, inflammation, and allergic reactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the MrgprX2 receptor.
作用機序
The mechanism of action of ®-MrgprX2 antagonist-3 involves its selective binding to the MrgprX2 receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, which in turn modulates various downstream signaling pathways. The molecular targets and pathways involved include the inhibition of G-protein coupled receptor signaling, leading to reduced cellular responses associated with pain, inflammation, and allergic reactions.
類似化合物との比較
Similar Compounds
Some compounds similar to ®-MrgprX2 antagonist-3 include:
A1/A3 AR antagonist 3: A dual antagonist for A1 and A3 adenosine receptors, used in research for chronic heart diseases.
H3 receptor antagonists: Such as clobenpropit and ciproxifan, used in the treatment of neurodegenerative conditions.
Uniqueness
®-MrgprX2 antagonist-3 is unique due to its high selectivity and potency for the MrgprX2 receptor. This specificity makes it a valuable tool for studying the receptor’s role in various physiological and pathological processes and for developing targeted therapeutic agents.
特性
分子式 |
C16H20FN3O2S |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea |
InChI |
InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1 |
InChIキー |
SQINLEDSAKOIRP-LLVKDONJSA-N |
異性体SMILES |
CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
正規SMILES |
CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



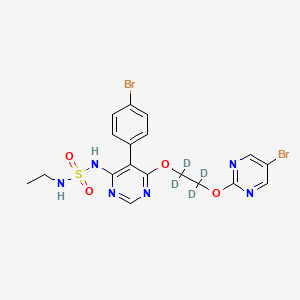


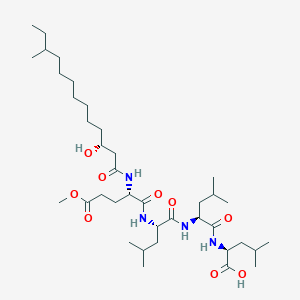

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
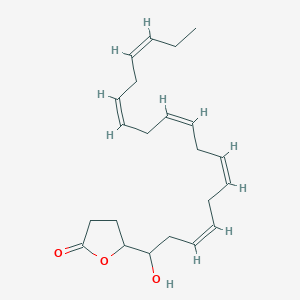
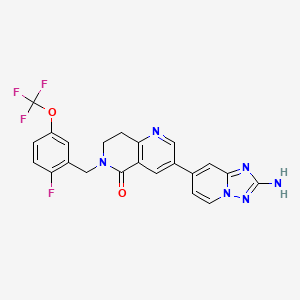

![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
